VU 0255035
Overview
Description
VU 0255035 is a highly selective, competitive, and brain-penetrant muscarinic M1 receptor antagonist. It has an IC50 value of 130 nanomolar and is known for its ability to reduce pilocarpine-induced seizures in mice . The compound is used to examine the role of the M1 receptor in various situations, particularly in neuroscience research .
Mechanism of Action
Target of Action
The primary target of VU 0255035 is the muscarinic M1 receptor . This receptor is a subtype of muscarinic receptors that play key roles in various functions of the central and peripheral nervous system .
Mode of Action
This compound acts as a competitive, orthosteric antagonist of the muscarinic M1 receptor . It binds to the same site as the endogenous ligand, acetylcholine, thereby preventing its action and leading to a decrease in receptor activity .
Biochemical Pathways
The antagonistic action of this compound on the M1 receptor affects various biochemical pathwaysTherefore, blocking these receptors can have significant effects on these processes .
Pharmacokinetics
This compound is brain-penetrant , indicating that it can cross the blood-brain barrier . This is crucial for its action on the central nervous system. The compound is soluble in DMSO , which could potentially affect its administration and distribution.
Result of Action
The antagonistic action of this compound on the M1 receptor has been shown to reduce pilocarpine-induced seizures in mice without disrupting contextual fear conditioning . This suggests that the compound could have potential therapeutic applications in conditions like epilepsy, where reducing seizure activity is desired .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU 0255035 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Benzothiadiazole Core: This involves the reaction of appropriate starting materials to form the benzothiadiazole ring.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the intermediate with a sulfonyl chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
VU 0255035 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
VU 0255035 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of the M1 receptor in brain function and neurological disorders.
Pharmacology: The compound is employed in the development of new drugs targeting the muscarinic M1 receptor.
Epilepsy Research: this compound is used to investigate the mechanisms of seizure activity and potential treatments for epilepsy.
Cognitive Function: Research on the compound includes its effects on learning and memory, particularly in the context of hippocampus-dependent tasks
Comparison with Similar Compounds
Similar Compounds
VU 0364572: Another muscarinic M1 receptor antagonist with similar properties.
VU 0486846: A selective M1 receptor antagonist used in similar research applications.
VU 0467154: Known for its high selectivity and potency as an M1 receptor antagonist
Uniqueness
VU 0255035 is unique due to its high selectivity, competitive binding, and ability to penetrate the blood-brain barrier. These properties make it an invaluable tool in neuroscience research, particularly in studies related to epilepsy and cognitive function .
Properties
IUPAC Name |
N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S2/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15/h1-5,7-8,20H,6,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDHQWPQLKGANZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135243-19-4 | |
Record name | VU0255035 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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